molecular formula C10H6F2N4 B12440756 5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile

5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile

Cat. No.: B12440756
M. Wt: 220.18 g/mol
InChI Key: SPGQBNFAWZDLAY-UHFFFAOYSA-N
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Description

5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the tandem Knoevenagel-cyclocondensation reaction. This process involves the reaction of aromatic aldehydes, malonitrile, and phenylhydrazine in a solvent such as water and ethanol at room temperature . The reaction proceeds efficiently, yielding the desired pyrazole derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of green solvents and recyclable catalysts, such as alumina-silica-supported manganese dioxide, can enhance the sustainability of the process . The reaction is typically carried out in a one-pot manner, which simplifies the procedure and reduces waste.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The amino group and the fluorine atoms on the phenyl ring can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial enzymes, such as 2,2-dialkylglycine decarboxylase, through molecular docking studies . This inhibition disrupts essential metabolic pathways in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar pyrazole derivatives.

Properties

Molecular Formula

C10H6F2N4

Molecular Weight

220.18 g/mol

IUPAC Name

5-amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H6F2N4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2

InChI Key

SPGQBNFAWZDLAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N2C(=C(C=N2)C#N)N)F

Origin of Product

United States

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